molecular formula C20H25ClN2OS B583387 Propionylpromazine-d6 Hydrochloride CAS No. 1262770-67-1

Propionylpromazine-d6 Hydrochloride

Cat. No. B583387
CAS RN: 1262770-67-1
M. Wt: 382.98
InChI Key: ZFWVWZODBGTOIL-HVTBMTIBSA-N
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Description

Propionylpromazine-d6 Hydrochloride is a deuterium labeled Propionylpromazine hydrochloride . It is a dopamine receptor D2 (DRD2) antagonist and can be used in the research of Parkinson’s disease .


Molecular Structure Analysis

The empirical formula of Propionylpromazine-d6 Hydrochloride is C20D6H18N2OS · HCl . The molecular weight is 382.98 . The structure includes a phenothiazine core, which is common in antipsychotic drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propionylpromazine-d6 Hydrochloride include a molecular weight of 383.0 g/mol . It has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 6 rotatable bond count . The topological polar surface area is 48.8 Ų .

Scientific Research Applications

Inhibitory Agent Against Mycobacterium Tuberculosis

Propionylpromazine has been identified as a promising compound with potent activity against Mycobacterium tuberculosis . Research indicates that it effectively curtails the proliferation of M. tuberculosis H37Rv . Importantly, it has shown the capability to impede the growth of M. tuberculosis within macrophages without causing detrimental effects . This suggests the potential of Propionylpromazine to be further developed as a clinical drug for the effective treatment of M. tuberculosis infections .

Veterinary Applications

Propionylpromazine, a variant of the phenothiazine class, serves as a calming and sleep-inducing agent in animal healthcare . This compound is a modified form of promazine, an antipsychotic medication, designed with a propionyl group to suit veterinary applications .

Analytical Standard

Propionylpromazine-d6 Hydrochloride is used as an analytical standard . It is used in various techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are suitable for forensics, toxicology, pharmaceutical (small molecule), and veterinary applications .

Antibacterial Properties

Propionylpromazine Hydrochloride has garnered attention for its possible antibacterial properties, particularly against tough, antibiotic-resistant bacteria such as Acinetobacter baumannii . This pathogen poses a significant health risk as it can cause severe infections that are notoriously challenging to treat because of its inherent resistance to many antibiotics .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Propionylpromazine-d6 Hydrochloride can be achieved by introducing deuterium atoms into the propionyl group of Promazine Hydrochloride. This can be done by starting with Propionyl-d6 Chloride and reacting it with Promazine Hydrochloride in the presence of a base to form the desired product. The synthesis pathway involves three main steps: protection of the amine group, introduction of deuterium atoms, and deprotection of the amine group.", "Starting Materials": [ "Promazine Hydrochloride", "Propionyl-d6 Chloride", "Base (e.g. Sodium Hydroxide)", "Solvent (e.g. Methanol, Ethanol)" ], "Reaction": [ "Step 1: Protection of the amine group", "Promazine Hydrochloride is dissolved in a solvent such as methanol or ethanol.", "A base such as sodium hydroxide is added to the solution to deprotonate the amine group.", "The resulting intermediate is then reacted with a suitable protecting group such as tert-butyloxycarbonyl (BOC) chloride to form the protected amine derivative.", "Step 2: Introduction of deuterium atoms", "Propionyl-d6 Chloride is added to the reaction mixture containing the protected amine derivative.", "The reaction mixture is stirred at a suitable temperature for a period of time to allow for the deuterium atoms to be introduced into the propionyl group.", "Step 3: Deprotection of the amine group", "The protected amine derivative is deprotected by adding a suitable reagent such as trifluoroacetic acid (TFA) to the reaction mixture.", "The reaction mixture is stirred at a suitable temperature for a period of time to remove the protecting group and reveal the free amine group.", "The resulting product is then purified by standard methods such as crystallization or chromatography to obtain Propionylpromazine-d6 Hydrochloride." ] }

CAS RN

1262770-67-1

Molecular Formula

C20H25ClN2OS

Molecular Weight

382.98

IUPAC Name

1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3;

InChI Key

ZFWVWZODBGTOIL-HVTBMTIBSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl

synonyms

1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride;  10-[3-(Dimethyl-d6)aminopropyl]-2-propionylphenothiazine Hydrochloride;  1497CB-d6;  Combelen-d6;  Combilen-d6;  2-Propionyl-10-[3-_x000B_(dimethyl-d6)aminopropyl)phenothiazin

Origin of Product

United States

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